Glycyl-alanyl-leucine

説明

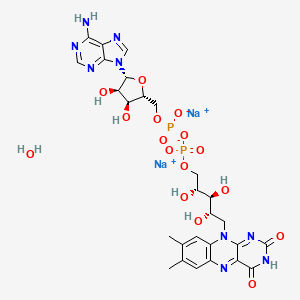

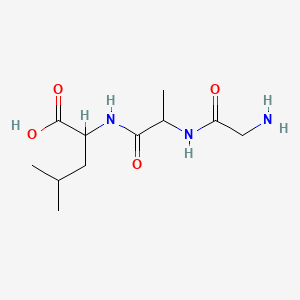

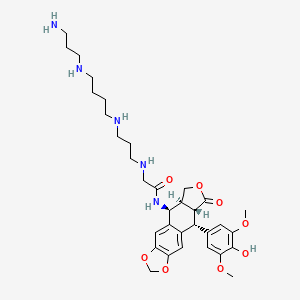

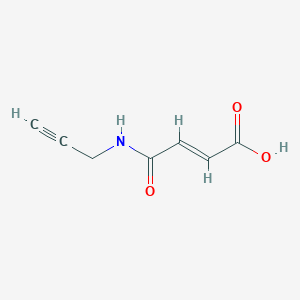

Glycyl-alanyl-leucine is a peptide . It is also known by the synonym Gly-ala-leu .

Synthesis Analysis

While specific synthesis methods for Glycyl-alanyl-leucine were not found, metabolic engineering has been used for efficient production of similar dipeptides. For instance, a metabolically engineered E. coli strain was developed for the production of L-alanyl-L-glutamine by over-expressing L-amino acid α-ligase from Bacillus subtilis .Molecular Structure Analysis

The molecular formula of Glycyl-alanyl-leucine is C11H21N3O4 . Its average mass is 259.302 Da and its monoisotopic mass is 259.153198 Da . The relaxation of backbone carbons CO and Cα in this molecule is not dominated by local fluctuations of the 13C–1H dipolar couplings, but rather by 13C–13C spin diffusion to nearby methyl relaxation sinks .Physical And Chemical Properties Analysis

The physical and chemical properties of Glycyl-alanyl-leucine include a density of 1.2±0.1 g/cm3, boiling point of 566.1±45.0 °C at 760 mmHg, and a flash point of 296.1±28.7 °C .科学的研究の応用

Antioxidant Peptides

Field

Food Science, Pharmaceuticals, and Cosmetics

Summary of Application

Antioxidant peptides are currently a hotspot in these fields. They are pivotal areas of research for the screening, activity evaluation, mechanisms, and applications .

Methods of Application or Experimental Procedures

Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach. After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .

Results or Outcomes

Antioxidant peptides have broad applications in food manufacture, therapy, and the cosmetics industry .

Structure-Activity Relationship of Antioxidant Peptides

Field

Summary of Application

The structural characteristics of antioxidant peptides are being researched to lessen or avoid the tedious and aimless work involving the ongoing generated peptide preparation schemes .

Methods of Application or Experimental Procedures

Many efforts have been made to investigate and develop a series of methods for the enzymatic hydrolysis, isolation, purification, and identification of novel peptides .

Results or Outcomes

The relationship between the structure of the precursor proteins and their abilities to release antioxidant fragments has been summarized and inferred .

Temperature Dependence of 13C Spin–Lattice Relaxation

Field

Nuclear Magnetic Resonance (NMR) Spectroscopy

Summary of Application

This research explores the temperature dependence of spin–lattice relaxation in a model isotope-enriched peptide as a prelude to obtaining dynamics parameters for motions in proteins from such measurements .

Methods of Application or Experimental Procedures

The study uses a small tri-peptide model system, glycyl–alanyl-leucine (GAL). The relaxation of backbone carbons CO and Cα is not dominated by local fluctuations of the 13C–1H dipolar couplings, but rather by 13C–13C spin diffusion to nearby methyl relaxation sinks .

Results or Outcomes

The barrier to rotation for the alanine methyl in GAL is determined to be 3.5 kcal mol−1 .

Role and Mechanism of Leucine in Regulating Animal Growth and Development

Field

Animal Nutrition and Physiology

Summary of Application

Leucine, a branched-chain amino acid, is essential in regulating animal growth and development. It has been shown to enhance health and lower the risk of cardiovascular disease and specific types of cancer .

Methods of Application or Experimental Procedures

Leucine is often used as a dietary supplement or to enhance food flavor. It has been shown to promote muscle growth and metabolic health in animals and humans .

Results or Outcomes

Leucine’s importance in human nutrition is far-reaching, and its potential to prevent muscle loss and enhance athletic performance warrants further investigation .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVZIEVNUYDAFR-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426325 | |

| Record name | Glycyl-alanyl-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-alanyl-leucine | |

CAS RN |

35180-93-9 | |

| Record name | Glycyl-alanyl-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1671837.png)

![N-[5-[[(3-Chlorophenyl)amino]sulfonyl]-2-hydroxyphenyl]-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide](/img/structure/B1671840.png)

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)